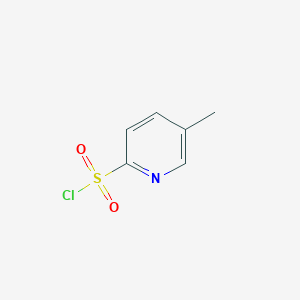

5-Methylpyridine-2-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Key Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophilic compounds that serve as pivotal intermediates in organic synthesis. Their utility stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the sulfonyl moiety (-SO₂) into a wide range of organic molecules.

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis, a functional group prevalent in a vast number of pharmaceuticals. Similarly, their reaction with alcohols yields sulfonate esters, which are valuable as intermediates and as protecting groups. The versatility of sulfonyl chlorides extends to their use in the formation of sulfones through reaction with organometallic reagents and in the generation of sulfenes under basic conditions.

Importance of the Pyridine (B92270) Nucleus in Chemical Scaffolds

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its presence is noted in over 7000 existing drug molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can significantly enhance the binding affinity of a molecule to its biological target. Furthermore, the pyridine nucleus can influence the pharmacokinetic properties of a drug, such as solubility and metabolic stability. Its aromatic nature also allows for a variety of substitution patterns, providing a means to fine-tune the steric and electronic properties of a molecule.

Positioning of 5-Methylpyridine-2-sulfonyl chloride within Pyridine-Sulfonyl Chemistry

This compound holds a specific and important position within the broader class of pyridine-sulfonyl compounds. The substitution pattern of this molecule is key to its utility. The sulfonyl chloride group at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The methyl group at the 5-position, while seemingly a minor modification, can influence the molecule's solubility, lipophilicity, and steric interactions in subsequent reactions and in the final products derived from it.

A significant application of this compound is as a key intermediate in the synthesis of endothelin receptor antagonists. Specifically, it is a precursor to the active pharmaceutical ingredient 5-methyl-pyridine-2-sulfonic acid [6-methoxy-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide, a potent antagonist of the endothelin-A receptor. google.com This highlights the compound's direct relevance to the development of modern therapeutics.

Overview of Research Trajectories for Aromatic Sulfonyl Chlorides

Current research in the field of aromatic sulfonyl chlorides is multifaceted. One major trajectory focuses on the development of more efficient and environmentally benign synthetic methods. This includes the exploration of novel catalytic systems and the use of less hazardous reagents to carry out chlorosulfonation reactions. Another area of active investigation involves the design and synthesis of novel sulfonyl chlorides with unique substitution patterns to access new chemical space in drug discovery programs. Furthermore, there is ongoing research into the fundamental reactivity and noncovalent interactions of aromatic sulfonyl chlorides to better predict their behavior in complex chemical systems. The development of automated synthesis platforms is also accelerating the exploration of new sulfonamide derivatives for various therapeutic applications. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAMBGLESYHDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Methylpyridine 2 Sulfonyl Chloride

Traditional Synthetic Pathways to Pyridine (B92270) Sulfonyl Chlorides

The classical approaches to synthesizing pyridine sulfonyl chlorides, including 5-Methylpyridine-2-sulfonyl chloride, are built upon fundamental organic reactions. These methods, while effective, often involve harsh reagents and conditions.

Chlorination of Pyridine Sulfonic Acids

One of the most direct conceptual routes to a sulfonyl chloride is the chlorination of its corresponding sulfonic acid. For the target compound, this would involve the synthesis of 5-methylpyridine-2-sulfonic acid as a precursor. While specific literature detailing the direct sulfonation of 5-methylpyridine at the 2-position followed by chlorination is not abundant, the general principle is well-established for other pyridine derivatives.

The chlorination step typically employs reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For instance, pyridine-3-sulfonic acid has been successfully converted to pyridine-3-sulfonyl chloride by heating with PCl₅. A similar strategy could theoretically be applied to 5-methylpyridine-2-sulfonic acid. The reaction proceeds by substituting the hydroxyl group of the sulfonic acid with a chloride ion, forming the sulfonyl chloride.

Table 1: Chlorinating Agents for Pyridine Sulfonic Acids

| Chlorinating Agent | Typical Conditions | Byproducts |

| Phosphorus pentachloride (PCl₅) | Heating, often with POCl₃ | Phosphorus oxychloride (POCl₃), HCl |

| Thionyl chloride (SOCl₂) | Reflux, sometimes with a catalyst | Sulfur dioxide (SO₂), HCl |

Oxidative Chlorination of Thiols and Disulfides

A more common and often more practical approach for preparing pyridine-2-sulfonyl chlorides involves the oxidative chlorination of the corresponding pyridine-2-thiol (mercaptopyridine) or its disulfide dimer. For the synthesis of this compound, the logical starting material would be 5-methylpyridine-2-thiol.

This transformation can be achieved by treating the thiol or disulfide with a strong oxidizing agent in the presence of a chloride source. A straightforward method involves bubbling chlorine gas through a solution of the corresponding disulfide, such as 3,3′-dithiobis(2-chloropyridine), in aqueous hydrochloric acid to yield the sulfonyl chloride chemicalbook.com. A similar approach using aqueous sodium hypochlorite solution (bleach) in the presence of concentrated sulfuric acid has been documented for the synthesis of pyridine-2-sulfonyl chloride from 2-mercaptopyridine, yielding the product as a yellowish viscous liquid . The reaction is highly exothermic and requires careful temperature control.

Another example involves the treatment of 2,2'-dipyridyl disulfide with chlorine or bromine in a solvent like dichloromethane to generate the corresponding pyridinesulfenyl halide, which is a related sulfur-halogen compound chemicalbook.com. Further oxidation would be required to reach the sulfonyl chloride state.

Table 2: Oxidative Chlorination Conditions for Pyridine Thiols

| Starting Material | Oxidizing System | Solvent | Temperature | Yield |

| 2-Mercaptopyridine | NaOCl / H₂SO₄ | Water | < 10 °C | 72% |

| 3,3′-dithiobis(2-chloropyridine) | Cl₂ gas / HCl | Water | 20-23 °C | N/A chemicalbook.com |

Synthesis from Aryldiazonium Salts (Meerwein Reaction)

The Sandmeyer-Meerwein reaction provides a versatile method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring, starting from an amino group. To synthesize this compound via this route, 2-amino-5-methylpyridine would be the required precursor.

The process involves two main steps:

Diazotization: The amino group is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).

Sulfonylchlorination: The resulting diazonium salt solution is then added to a mixture containing sulfur dioxide (SO₂) and a copper(I) chloride (CuCl) catalyst. This step replaces the diazonium group with a sulfonyl chloride group chemicalbook.com.

This method has been successfully applied to synthesize various substituted pyridine-3-sulfonyl chlorides researchgate.net. A key consideration is the careful control of temperature during diazotization to prevent the premature decomposition of the unstable diazonium salt chemicalbook.com. Minimizing the water content in the second step is also crucial to avoid hydrolysis of the newly formed sulfonyl chloride product orgsyn.org.

Generation from Sulfides and Sulfonates

While less direct, sulfonyl chlorides can also be generated from precursors like sulfides or sulfonate esters. For example, sodium 2-pyridinesulfinate can be treated with N-chlorosuccinimide (NCS) in a solvent like dichloromethane to generate the crude pyridine-2-sulfonyl chloride in situ chemicalbook.com. This sulfonyl chloride can then be used directly in subsequent reactions. This pathway relies on the availability of the corresponding sulfinate salt, which could potentially be prepared from 5-methylpyridine-2-thiol through controlled oxidation.

Contemporary and Environmentally Conscious Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of "green" methodologies that are safer, more efficient, and produce less waste.

Green Chemistry Protocols for Sulfonyl Chloride Synthesis

In the context of synthesizing pyridine sulfonyl chlorides, significant progress has been made in developing more environmentally benign oxidative chlorination methods. A notable example is the use of sodium chlorite (NaClO₂) as the oxidant for converting azaarenethiols (including pyridine-2-thiols) into their corresponding sulfonyl chlorides figshare.com.

This method offers several advantages over traditional protocols:

Use of Water as a Solvent: The reaction is performed in water, avoiding the use of volatile and often toxic organic solvents.

Safer Oxidant: Sodium chlorite is a more stable and safer alternative to chlorine gas or hypochlorite solutions under strongly acidic conditions.

Simple Workup: The product can often be isolated by simple extraction, minimizing the need for complex purification procedures like column chromatography.

This NaClO₂-mediated oxidative chlorination has been demonstrated for the preparation of various azaarenesulfonyl chlorides in good yields, presenting a viable and greener alternative for the synthesis of this compound from 5-methylpyridine-2-thiol figshare.com.

Table 3: Comparison of Traditional vs. Green Oxidative Chlorination

| Feature | Traditional Method (e.g., Cl₂/HCl) | Green Method (NaClO₂) |

| Solvent | Organic or concentrated acid | Water figshare.com |

| Oxidant | Chlorine gas, bleach | Sodium chlorite figshare.com |

| Safety | Hazardous reagents, exothermic | Milder conditions, safer oxidant figshare.com |

| Workup | Often requires extensive purification | Simple extraction figshare.com |

| Environmental Impact | Higher | Lower |

Aqueous Media-Based Methods

The use of water as a solvent in chemical synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. For the synthesis of heteroaromatic sulfonyl chlorides, such as this compound, methods utilizing aqueous media have been developed. One prominent approach involves the oxidation of the corresponding heteroaromatic thiol, in this case, 5-methylpyridine-2-thiol.

A notable method employs aqueous sodium hypochlorite (bleach) as the oxidizing agent. acs.org This reaction is typically carried out at low temperatures, around -10 to -5 °C, to control the exothermicity and prevent side reactions. The process is rapid and avoids the use of hazardous chlorine gas, a common reagent in traditional sulfonyl chloride syntheses. acs.org The starting thiol is suspended in a biphasic mixture of an organic solvent, like dichloromethane, and aqueous hydrochloric acid, to which the cold sodium hypochlorite solution is added dropwise with vigorous stirring. acs.org

Table 1: Representative Aqueous-Based Synthesis of a Heteroaryl Sulfonyl Chloride

| Parameter | Condition |

| Starting Material | 2-Mercaptopyrimidine |

| Oxidizing Agent | 6% Sodium Hypochlorite (aqueous) |

| Solvent System | Dichloromethane / 1 M Hydrochloric Acid |

| Temperature | -10 to -5 °C |

| Reaction Time | Approx. 15 minutes after addition |

This method has been successfully applied to various heteroaromatic thiols, suggesting its applicability for the synthesis of this compound from 5-methylpyridine-2-thiol.

Utilization of Sustainable Reagents (e.g., N-Chlorosuccinimide)

The use of sustainable reagents is a cornerstone of green chemistry. N-Chlorosuccinimide (NCS) has emerged as a safer and more environmentally friendly alternative to traditional chlorinating and oxidizing agents for the synthesis of sulfonyl chlorides. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.org NCS is a solid, making it easier and safer to handle than gaseous chlorine.

The synthesis of sulfonyl chlorides from thiols or their derivatives using NCS can be performed under mild conditions. organic-chemistry.orgorganic-chemistry.org A common procedure involves the reaction of the corresponding thiol with NCS in the presence of a phase transfer catalyst, such as tetrabutylammonium chloride, in a solvent system like acetonitrile and water. organic-chemistry.orgnih.gov This in situ generation of the sulfonyl chloride allows for immediate use in subsequent reactions, such as the formation of sulfonamides, in a one-pot process. organic-chemistry.org

The reaction of a thiol with NCS and dilute hydrochloric acid in acetonitrile has also been shown to be an effective method for producing sulfonyl chlorides in high yields. organic-chemistry.org The byproduct of the reaction, succinimide, is a water-soluble and less hazardous compound compared to the byproducts of many traditional chlorination reactions. organic-chemistry.org

Table 2: Synthesis of Sulfonyl Chlorides using N-Chlorosuccinimide

| Starting Material Type | Reagents | Solvent | Key Advantage |

| Thiols | NCS, Tetrabutylammonium chloride, Water | Acetonitrile | Mild conditions, one-pot synthesis potential |

| Thiol derivatives | NCS, Dilute Hydrochloric Acid | Acetonitrile | High yields, controlled reaction |

Recycling and Waste Minimization Strategies

A key aspect of sustainable chemical manufacturing is the implementation of recycling and waste minimization strategies. In the context of this compound synthesis, this can be approached from several angles.

When N-Chlorosuccinimide is used as the chlorinating agent, the primary byproduct is succinimide. This byproduct can be recovered from the aqueous phase and subsequently re-chlorinated to regenerate NCS, creating a closed-loop process that significantly reduces waste.

Furthermore, the principles of a circular economy encourage the valorization of all reaction components. This includes the potential for solvent recycling, where the reaction solvent is recovered, purified, and reused in subsequent batches. The choice of solvent itself can contribute to waste minimization; for instance, using water as a solvent eliminates the need for organic solvent disposal.

Minimizing the use of excess reagents through careful process optimization is another critical strategy. Techniques like Design of Experiments (DoE) can be employed to identify the optimal stoichiometric ratios and reaction conditions that maximize yield while minimizing the consumption of raw materials and the generation of byproducts.

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of sulfonyl chlorides, including improved safety, efficiency, and scalability.

Advantages of Continuous Flow for Sulfonyl Chloride Synthesis

The synthesis of sulfonyl chlorides is often highly exothermic and can involve hazardous reagents. Continuous flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer and temperature control, mitigating the risk of thermal runaways. rsc.org This enhanced safety profile is a major driver for the adoption of flow chemistry in this field.

Other key advantages include:

Increased Efficiency and Throughput: Continuous operation allows for higher productivity compared to the sequential steps of batch processing. Reactions can often be completed in shorter residence times. rsc.org

Improved Product Quality and Consistency: The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a continuous system leads to more consistent product quality and potentially higher yields.

Scalability: Scaling up a continuous process is generally more straightforward than scaling up a batch reaction, as it often involves running the process for a longer duration or using parallel reactor lines, rather than redesigning a larger vessel.

Automation: Continuous flow systems are well-suited for automation, which can improve reproducibility and reduce the need for manual intervention. mdpi.comresearchgate.net

Reactor Design and Process Optimization in Flow Systems

The design of the reactor system is critical for a successful continuous flow synthesis of sulfonyl chlorides. Common reactor types include coiled tubes and microreactors, which provide excellent mixing and heat exchange. For reactions involving solids or slurries, continuous stirred-tank reactors (CSTRs) may be employed in series. mdpi.comresearchgate.net

The choice of materials for the reactor and tubing is also crucial, especially when working with corrosive reagents like chlorosulfonic acid or sulfuryl chloride. Materials such as PFA (perfluoroalkoxy) tubing are often used for their chemical resistance. chemrxiv.org

Process optimization in a flow system involves systematically varying parameters such as flow rates (which determines the residence time), temperature, and reagent concentrations to maximize the yield and purity of the desired product. Online analytical techniques can be integrated into the flow setup to monitor the reaction in real-time and facilitate rapid optimization.

Automated Control in Scalable Production

For the scalable production of this compound, automated control systems are essential for maintaining process stability and ensuring consistent product quality. mdpi.comresearchwithrutgers.com These systems can utilize real-time data from sensors (e.g., temperature probes, pressure transducers, flow meters) to adjust process parameters automatically.

For instance, gravimetric balances can be used to monitor the fill levels of CSTRs and the performance of pumps, with feedback controllers adjusting pump speeds to maintain the desired residence time. mdpi.com The integration of unit operations, from reagent feeding to product isolation, under a centralized control platform allows for a fully automated and streamlined manufacturing process. researchwithrutgers.com This level of automation not only improves efficiency and safety but also generates a wealth of process data that can be used for further optimization and quality control.

Emerging Synthetic Methodologies

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of sulfonyl chlorides under mild conditions. This methodology often utilizes a photocatalyst that, upon light absorption, can initiate the desired chemical transformation through energy or electron transfer processes.

A promising photocatalytic strategy for the synthesis of this compound involves the use of a heterogeneous, metal-free photocatalyst, such as potassium poly(heptazine imide) (K-PHI). This approach typically starts from an aryldiazonium salt, which can be generated in situ from the corresponding amine. For the synthesis of this compound, the precursor would be 2-amino-5-methylpyridine.

The proposed reaction mechanism involves the photocatalyst absorbing visible light and promoting the conversion of the diazonium salt to an aryl radical. This radical then reacts with sulfur dioxide, which can be generated in situ from a convenient source like thionyl chloride and water, followed by reaction with a chloride source to yield the final sulfonyl chloride product. This method is notable for its tolerance of various functional groups and its operation at room temperature, which minimizes the formation of byproducts. acs.org

The table below summarizes the photocatalytic synthesis of various arylsulfonyl chlorides from their corresponding diazonium salts using K-PHI as a photocatalyst, illustrating the potential of this method for the synthesis of this compound.

| Entry | Starting Arenediazonium Tetrafluoroborate | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 1 | 4-Bromophenyldiazonium tetrafluoroborate | 4-Bromophenylsulfonyl chloride | 95 | 24 |

| 2 | 4-Chlorophenyldiazonium tetrafluoroborate | 4-Chlorophenylsulfonyl chloride | 98 | 24 |

| 3 | 4-Nitrophenyldiazonium tetrafluoroborate | 4-Nitrophenylsulfonyl chloride | 85 | 24 |

| 4 | 4-Cyanophenyldiazonium tetrafluoroborate | 4-Cyanophenylsulfonyl chloride | 75 | 24 |

| 5 | Pyridin-3-yldiazonium tetrafluoroborate | Pyridine-3-sulfonyl chloride | 50 | 24 |

Data sourced from studies on the photocatalytic synthesis of arylsulfonyl chlorides using a heterogeneous potassium poly(heptazine imide) photocatalyst under visible light irradiation.

Another photocatalytic approach involves the chromoselective synthesis from thioether derivatives using a carbon nitride photocatalyst. This method allows for the selective formation of sulfonyl chlorides, aryl chlorides, or diaryl disulfides by simply varying the wavelength of the incident light. For the synthesis of sulfonyl chlorides, blue or white light is typically employed. This strategy could potentially be adapted for the synthesis of this compound starting from a suitable precursor like S-(5-methylpyridin-2-yl) ethanethioate. nih.govresearchgate.net

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, improve yields, and enhance reaction selectivity by utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture.

One potential microwave-assisted route to this compound begins with a suitable precursor such as 2-bromo-5-methylpyridine. This method involves a two-step process where the bromide is first converted to the corresponding sodium sulfonate salt using sodium sulfite (B76179) under microwave irradiation. The resulting sulfonate is then treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to afford the final sulfonyl chloride. nih.govnih.gov This approach offers a significant reduction in reaction time from hours to minutes compared to conventional heating methods. nih.gov

The following table presents data on the microwave-assisted synthesis of various sodium sulfonates and their subsequent conversion to sulfonyl chlorides, demonstrating the efficiency of this methodology.

| Entry | Starting Bromide | Intermediate Sodium Sulfonate | Final Sulfonyl Chloride | Microwave Reaction Time (min) | Overall Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Phenylbutyl bromide | Sodium 4-phenylbutane-1-sulfonate | 4-Phenylbutane-1-sulfonyl chloride | 15 | 50 |

| 2 | 4-Phenoxybutyl bromide | Sodium 4-phenoxybutane-1-sulfonate | 4-Phenoxybutane-1-sulfonyl chloride | 15 | 62 |

| 3 | 1-Bromooctane | Sodium octane-1-sulfonate | Octane-1-sulfonyl chloride | 15 | 65 |

| 4 | Benzyl bromide | Sodium phenylmethanesulfonate | Phenylmethanesulfonyl chloride | 10 | 41 |

Data is based on research on the microwave-assisted synthesis of sodium sulfonates and their conversion to sulfonyl chlorides. nih.gov

An alternative microwave-assisted strategy involves the direct conversion of a sulfonic acid to the sulfonyl chloride. In this approach, 5-methylpyridine-2-sulfonic acid would be treated with a chlorinating agent in a microwave reactor. This method is often employed as the first step in a one-pot synthesis of sulfonamides, where the in-situ generated sulfonyl chloride is immediately reacted with an amine. organic-chemistry.orgresearchgate.net The use of microwave irradiation can significantly accelerate the conversion of the sulfonic acid to the sulfonyl chloride, typically within minutes. organic-chemistry.org

Reactivity and Mechanistic Investigations of 5 Methylpyridine 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfur atom of 5-methylpyridine-2-sulfonyl chloride is a cornerstone of its chemistry. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) type mechanism at the sulfur center. The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. For many arenesulfonyl chlorides, this process is believed to be a concerted SN2-like pathway. nih.govrsc.org The presence of the electron-withdrawing pyridine (B92270) ring enhances the electrophilicity of the sulfur atom, facilitating these reactions.

Formation of Sulfonamides with Amines

The reaction of this compound with primary or secondary amines is a widely used method for the synthesis of the corresponding N-substituted-5-methylpyridine-2-sulfonamides. This reaction, known as sulfonylation, typically occurs in the presence of a base, such as pyridine or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. rsc.org

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfonyl sulfur atom. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom by the base to yield the stable sulfonamide product. The reaction is generally efficient and compatible with a wide range of amine substrates.

Table 1: Illustrative Synthesis of Sulfonamides from this compound

| Amine Reactant | Base | Solvent | Product | Yield (%) |

| Aniline | Pyridine | Dichloromethane | N-Phenyl-5-methylpyridine-2-sulfonamide | High |

| Benzylamine | Triethylamine | Acetonitrile | N-Benzyl-5-methylpyridine-2-sulfonamide | High |

| Piperidine | Pyridine | Tetrahydrofuran | 1-((5-Methylpyridin-2-yl)sulfonyl)piperidine | Good |

| Morpholine | Triethylamine | Dichloromethane | 4-((5-Methylpyridin-2-yl)sulfonyl)morpholine | Good |

Note: This table is illustrative and based on general procedures for sulfonamide synthesis. Specific yields for this compound may vary based on precise reaction conditions.

Derivatization to Sulfonate Esters with Alcohols

In a similar fashion to amines, alcohols can act as nucleophiles, reacting with this compound to form sulfonate esters. This reaction is also typically carried out in the presence of a base, most commonly pyridine, which not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst. researchgate.netlibretexts.org

The mechanism is initiated by the attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride. libretexts.org Subsequent loss of the chloride leaving group and deprotonation of the oxonium ion intermediate by the base affords the final sulfonate ester. A key feature of this reaction is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond of the alcohol is not broken during the process. libretexts.orglibretexts.org

Table 2: Illustrative Synthesis of Sulfonate Esters from this compound

| Alcohol Reactant | Base | Solvent | Product | Yield (%) |

| Methanol | Pyridine | Dichloromethane | Methyl 5-methylpyridine-2-sulfonate | High |

| Ethanol | Pyridine | Dichloromethane | Ethyl 5-methylpyridine-2-sulfonate | High |

| Isopropanol | Pyridine | Chloroform | Isopropyl 5-methylpyridine-2-sulfonate | Good |

| Phenol | Pyridine | Nitrobenzene | Phenyl 5-methylpyridine-2-sulfonate | Good |

Note: This table is illustrative and based on general procedures for sulfonate ester synthesis. Specific yields for this compound may vary based on precise reaction conditions.

Hydrolysis Pathways and Corresponding Products

This compound is susceptible to hydrolysis, a reaction in which water acts as the nucleophile. This reaction leads to the formation of 5-methylpyridine-2-sulfonic acid and hydrochloric acid. The hydrolysis of aromatic sulfonyl chlorides in water generally follows an SN2 mechanism. rsc.org

The rate of hydrolysis can be influenced by the solvent composition and pH. Studies on various substituted benzenesulfonyl chlorides have shown that the reaction proceeds via a neutral water (solvolysis) reaction and an alkaline hydrolysis pathway. rsc.org For neutral hydrolysis, there is significant bond-making and bond-breaking in the transition state, whereas, in alkaline hydrolysis, bond-formation is more dominant. rsc.org Given the presence of the pyridine ring, the hydrolysis of this compound is an important consideration for its handling and storage, as moisture can lead to its degradation. The resulting product, 5-methylpyridine-2-sulfonic acid, is a stable, non-volatile solid.

Radical Chemistry Involving this compound

Beyond its role in nucleophilic substitutions, this compound can serve as a precursor to the 5-methylpyridine-2-sulfonyl radical. This reactive intermediate can participate in various carbon-sulfur bond-forming reactions, offering alternative synthetic pathways.

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals can be generated from sulfonyl chlorides through several methods, including photoredox catalysis. nih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can induce the reduction of the sulfonyl chloride. This process involves a single-electron transfer to the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and the formation of the desired sulfonyl radical and a chloride anion.

The generated 5-methylpyridine-2-sulfonyl radical is an electrophilic species that can readily react with electron-rich systems. Its reactivity is harnessed in various synthetic transformations, most notably in the addition to unsaturated carbon-carbon bonds.

Radical Addition to Unsaturated Systems

Once generated, the 5-methylpyridine-2-sulfonyl radical can add across alkenes and alkynes. This radical addition is a key step in the difunctionalization of unsaturated systems. For instance, the reaction with an alkene initiates a cascade where the sulfonyl radical adds to the double bond, forming a new carbon-centered radical. This new radical can then be trapped by another species or participate in further reactions, such as cyclization.

Recent advances have focused on the sulfonylation of alkenes where a sulfonyl radical, generated from a sulfonyl chloride, adds to an alkene. koreascience.kr This can initiate a radical cascade, leading to complex molecular architectures. For example, a copper-catalyzed regioselective cyclization of 3-aza-1,5-enynes with sulfonyl chlorides proceeds via a sulfonyl radical-induced pathway to produce 1,2-dihydropyridines. While not specifically detailing this compound, these studies establish a general reactivity pattern. The addition of the sulfonyl radical to an alkene like styrene (B11656) would generate a benzylic radical, which could then be trapped to form a difunctionalized product.

Table 3: Illustrative Radical Addition Reactions

| Unsaturated System | Radical Initiator/Catalyst | Trapping Agent/Conditions | Product Type |

| Styrene | Photocatalyst (e.g., Ir or Ru complex) / Visible Light | Hydrogen Atom Donor | 1-Phenyl-2-((5-methylpyridin-2-yl)sulfonyl)ethane |

| 1-Octene | Photocatalyst / Visible Light | Hydrogen Atom Donor | 1-((5-Methylpyridin-2-yl)sulfonyl)octan-2-yl radical intermediate |

| N-Allylaniline | Copper Catalyst | Intramolecular Cyclization | Substituted Tetrahydroquinoline |

Note: This table is illustrative and based on general principles of sulfonyl radical chemistry. Specific outcomes for this compound may vary.

Cascade Reactions and Cyclizations

While specific cascade reactions initiated by this compound are not extensively documented in dedicated studies, the inherent reactivity of the sulfonyl chloride moiety allows for post-sulfonylation cyclizations. The formation of sulfonamides, by reacting the sulfonyl chloride with primary or secondary amines bearing another nucleophilic or electrophilic site, can set the stage for subsequent intramolecular reactions.

For instance, the synthesis of various heterocyclic compounds can be envisioned through such pathways. Although not specific to the 5-methyl substituted variant, studies on related pyridine sulfonamides have demonstrated intramolecular radical additions to form biaryls and heterocyclic aryl derivatives. This suggests that sulfonamides derived from this compound could potentially undergo similar cyclizations to yield novel fused heterocyclic systems.

Chemoselectivity and Regioselectivity in Transformations

The selective reaction of this compound in the presence of multiple reactive sites is a critical aspect of its synthetic utility.

Selective Functionalization in Multi-Electrophilic Scaffolds

In a molecule containing multiple electrophilic centers, the sulfonyl chloride group of this compound is a primary site for nucleophilic attack. Its reactivity can be modulated by reaction conditions. In competitive reactions, the hard nature of the sulfonyl sulfur makes it preferentially react with hard nucleophiles like amines and alcohols over softer nucleophiles. This chemoselectivity allows for the selective sulfonylation of amino or hydroxyl groups in a polyfunctional molecule, leaving other electrophilic centers like esters or amides intact under appropriate conditions.

Influence of the Pyridine Moiety on Reaction Outcomes

The pyridine ring, being an electron-withdrawing system, enhances the electrophilicity of the sulfonyl chloride group, making it more susceptible to nucleophilic attack compared to its benzene (B151609) analog, benzenesulfonyl chloride. The nitrogen atom in the pyridine ring can also be protonated or coordinated to a Lewis acid, further increasing the reactivity of the sulfonyl chloride.

The position of the methyl group at the 5-position of the pyridine ring has a subtle electronic effect. As an electron-donating group, the methyl group slightly attenuates the electron-withdrawing effect of the pyridine ring. However, its position meta to the sulfonyl chloride group means this electronic influence is modest. The steric effect of the 5-methyl group is minimal on the reactivity of the 2-sulfonyl chloride group.

Other Key Synthetic Transformations

Beyond simple sulfonylation, this compound can be involved in other important synthetic transformations.

Annulation Reactions

While direct annulation reactions involving the sulfonyl chloride group of this compound are not well-documented, related compounds like pyridine-2-sulfenyl chloride have been shown to undergo annulation reactions with vinyl and allyl chalcogenides to form thiazolo[3,2-a]pyridinium derivatives. rsc.org This suggests the potential for developing similar annulation strategies with the sulfonyl chloride, possibly through in-situ modification or by using specific catalysts to engage the sulfonyl group in ring-forming processes.

Chlorosulfonylation and Sulfonylation Processes

The synthesis of this compound itself is a key process. Chlorosulfonylation of 5-methylpyridine (α-picoline) would be the most direct route, though the regioselectivity of this reaction can be a challenge, potentially yielding a mixture of isomers. Alternative methods often involve the oxidation of a corresponding thiol or disulfide. For example, pyridine-2-sulfonyl chloride can be generated from 2,2′-dipyridyl disulfide by treatment with chlorine or bromine. nih.gov

As a sulfonating agent, this compound is used to introduce the 5-methyl-2-pyridinesulfonyl group into various molecules. This is typically achieved by reacting it with nucleophiles such as alcohols, phenols, and amines in the presence of a base to neutralize the HCl byproduct. The resulting sulfonates and sulfonamides are often stable compounds with potential applications in medicinal chemistry and materials science. The general reaction for sulfonamide formation is depicted below:

R-NH₂ + ClSO₂-Py-5-Me → R-NHSO₂-Py-5-Me + HCl

This reaction is fundamental to the synthetic utility of this compound, providing a gateway to a wide range of functionalized molecules.

Applications of 5 Methylpyridine 2 Sulfonyl Chloride in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The primary role of 5-Methylpyridine-2-sulfonyl chloride in complex molecule synthesis is as an electrophilic building block. The sulfonyl chloride moiety is highly reactive towards a wide array of nucleophiles, allowing for the straightforward introduction of the 5-methylpyridyl-2-sulfonyl group into larger molecular scaffolds.

A quintessential example of this reactivity is the formation of sulfonamides. Sulfonamides are a critical functional group found in a vast number of therapeutic agents. ucl.ac.ukresearchgate.netThe reaction of this compound with primary or secondary amines, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, proceeds efficiently to yield the corresponding N-substituted sulfonamides. researchgate.netresearchgate.netThis reaction is foundational in medicinal chemistry for creating libraries of compounds for drug discovery. enamine.net Beyond simple amine coupling, the compound can be used to construct more intricate heterocyclic systems. The sulfonyl chloride can react with various bifunctional nucleophiles, leading to the formation of cyclic structures that are prevalent in biologically active molecules. This reactivity makes it a key precursor for creating diverse molecular architectures.

Synthetic Pathways to Diverse Sulfonyl Derivatives

The sulfonyl chloride group is a gateway to a variety of other sulfur-based functional groups. This interconversion capability significantly broadens the synthetic utility of this compound beyond its direct reactions with nucleophiles.

Sulfonyl Fluorides: The conversion of sulfonyl chlorides to sulfonyl fluorides is a common and important transformation, as sulfonyl fluorides often exhibit greater stability and unique reactivity, for instance in "click chemistry". ccspublishing.org.cnmdpi.comThe synthesis of 5-methylpyridine-2-sulfonyl fluoride (B91410) from the corresponding chloride is typically achieved through a nucleophilic halogen exchange (Cl-F) reaction. ccspublishing.org.cnThis is commonly performed using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often with a phase-transfer catalyst like 18-crown-6 (B118740) to enhance the reactivity of the fluoride ion in an organic solvent. mdpi.comSulfones: Sulfones are another vital class of compounds in medicinal and materials chemistry. nih.govorganic-chemistry.orgThis compound can be converted to sulfones through several methods. One prominent route involves a two-step, one-pot process. First, the sulfonyl chloride is reduced to a sulfinate salt using a reducing agent such as sodium sulfite (B76179) or triphenylphosphine. researchgate.netnih.govThis intermediate sulfinate is then reacted in situ with an alkylating agent (e.g., an alkyl halide) to furnish the desired sulfone. jchemrev.comAlternatively, reaction with organometallic reagents, such as Grignard or organolithium reagents, can also yield sulfones via nucleophilic attack on the sulfur atom and displacement of the chloride ion.

| Derivative | Starting Material | Key Reagents | Product | Reference |

| Sulfonamide | This compound | Primary/Secondary Amine, Base (e.g., Triethylamine) | N-substituted 5-methylpyridine-2-sulfonamide | researchgate.net |

| Sulfonyl Fluoride | This compound | Potassium Fluoride (KF), 18-crown-6 | 5-Methylpyridine-2-sulfonyl fluoride | mdpi.com |

| Sulfone | This compound | 1. Reductant (e.g., Na₂SO₃) 2. Alkyl Halide (R-X) | 2-(Alkylsulfonyl)-5-methylpyridine | jchemrev.com |

| Sulfinic Acid Salt | This compound | Reductant (e.g., Sodium Sulfite) | Sodium 5-methylpyridine-2-sulfinate | nih.govsemanticscholar.org |

Sulfinic acids and their salts (sulfinates) are valuable intermediates in organic synthesis, notably as nucleophilic partners in palladium-catalyzed cross-coupling reactions. nih.govsemanticscholar.orgorganic-chemistry.orgThe most direct route to 5-methylpyridine-2-sulfinic acid from the sulfonyl chloride is through reduction. Mild reducing agents, such as aqueous sodium sulfite (Na₂SO₃), can effectively reduce the sulfonyl chloride to the corresponding sodium sulfinate salt. The resulting sulfinate is often generated and used in situ for subsequent transformations due to its potential instability as a free acid. These sulfinate salts are crucial for the cross-coupling methodologies discussed in the following section.

Integration into Cross-Coupling Methodologies

Perhaps the most advanced application of this compound lies in its role as a precursor for substrates in transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.

While sulfonyl chlorides themselves can participate in certain cross-coupling reactions, it is their derivatives—specifically sulfinates and sulfones—that have emerged as highly versatile coupling partners. researchgate.netThe conversion of this compound into these derivatives unlocks a suite of powerful C-C bond-forming strategies. The resulting 5-methylpyridine-2-sulfinates or sulfones can act as surrogates for organometallic reagents that are otherwise difficult to prepare or handle, a common issue with pyridine-based boronic acids in Suzuki-Miyaura couplings. nih.govsemanticscholar.org

The derivatives of this compound are highly relevant in Suzuki-Miyaura type coupling reactions, functioning as effective alternatives to often unstable pyridylboronic acids. nih.govsemanticscholar.orgPyridine Sulfinates as Nucleophilic Partners: Sodium or lithium 5-methylpyridine-2-sulfinate, readily prepared by the reduction of the sulfonyl chloride, can serve as a nucleophilic coupling partner in palladium-catalyzed desulfinative cross-coupling reactions with aryl or heteroaryl halides. nih.govsemanticscholar.orgresearchgate.netIn this process, the sulfinate couples with the halide, extruding sulfur dioxide (SO₂) to form a new C-C bond. This method has proven to be exceptionally broad in scope and is applicable to the late-stage functionalization of complex molecules. nih.govPyridine Sulfones as Latent Nucleophiles: To circumvent the potential instability of sulfinate salts, more stable "latent" or "pre-sulfinate" reagents like pyridyl allylsulfones or pyridyl pyrimidylsulfones have been developed. acs.orgacs.orgThese sulfones, which can be synthesized from the sulfonyl chloride, generate the active sulfinate species in situ under the reaction conditions. This approach provides a more robust and storable source of the pyridine nucleophile for desulfinative Suzuki-Miyaura couplings with (hetero)aryl bromides. acs.orgSulfonyl Fluorides as Electrophilic Partners: In a complementary approach, the sulfonyl group can act as the electrophilic partner. Aryl sulfonyl fluorides, accessible from sulfonyl chlorides, have been shown to undergo desulfonative Suzuki-Miyaura coupling with boronic acids. nih.govThis reaction, catalyzed by palladium complexes with specific ligands like RuPhos, involves the cleavage of the C–S bond and formation of a new C–C bond, providing a novel route to biaryl compounds. nih.gov

| Coupling Type | Pyridine Derivative | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Desulfinative Coupling (Nucleophile) | 5-Methylpyridine-2-sulfinate | Aryl/Heteroaryl Halide (Ar-X) | Pd(OAc)₂ / PCy₃ | 2-Aryl-5-methylpyridine | nih.govsemanticscholar.org |

| Desulfinative Coupling (Latent Nucleophile) | 2-(Pyrimidylsulfonyl)-5-methylpyridine | Aryl Bromide (Ar-Br) | Pd Catalyst / Phenol / Cs₂CO₃ | 2-Aryl-5-methylpyridine | acs.org |

| Desulfonative Coupling (Electrophile) | 5-Methylpyridine-2-sulfonyl fluoride | Arylboronic Acid (Ar-B(OH)₂) | Pd(dppf)Cl₂ or Pd/RuPhos | 2-Aryl-5-methylpyridine | nih.gov |

Construction of Ligand Frameworks

While the reaction of sulfonyl chlorides with amines or alcohols to form sulfonamides and sulfonate esters, respectively, is a standard method for constructing more complex molecules, specific examples detailing the use of this compound in the systematic synthesis of ligand frameworks are not extensively documented. In principle, this compound could be reacted with polyamines or polyols to generate polydentate ligands.

For instance, the reaction with a diamine could theoretically yield a bidentate ligand with two nitrogen donor atoms and a sulfonyl group that could act as a secondary coordination site or influence the ligand's electronic properties.

Table 1: Hypothetical Reaction for Bidentate Ligand Synthesis

| Reactant 1 | Reactant 2 | Potential Ligand Product | Potential Coordination Sites |

| This compound | Ethylenediamine | N,N'-Ethane-1,2-diylbis(5-methylpyridine-2-sulfonamide) | Pyridyl Nitrogen, Sulfonamide Nitrogens/Oxygens |

Functional Group Protection and Activation Strategies

The sulfonyl group is a versatile tool in organic synthesis, widely employed for the protection of functional groups, particularly amines and, to a lesser extent, alcohols and phenols. The resulting sulfonamides are generally stable to a wide range of reaction conditions. The specific properties of the sulfonyl protecting group can be tuned by the nature of the R group attached to the sulfonyl moiety.

The 5-methylpyridyl-2-sulfonyl group, introduced by this compound, would be expected to function as a protecting group for primary and secondary amines. The general reaction involves the treatment of an amine with the sulfonyl chloride in the presence of a base.

Table 2: General Reaction for Amine Protection

| Amine Substrate | Reagent | Base | Protected Amine (Sulfonamide) |

| R-NH₂ | This compound | Pyridine or Triethylamine | R-NH-SO₂-(5-methylpyridin-2-yl) |

| R₂NH | This compound | Pyridine or Triethylamine | R₂N-SO₂-(5-methylpyridin-2-yl) |

Furthermore, sulfonyl chlorides can act as activating groups, converting a poor leaving group, such as a hydroxyl group in an alcohol, into a good leaving group (a sulfonate ester). This activation facilitates nucleophilic substitution reactions. While this is a fundamental concept in organic chemistry, research articles specifically demonstrating the use of this compound for this purpose, including reaction yields and substrate scope, were not identified.

Computational and Theoretical Studies on 5 Methylpyridine 2 Sulfonyl Chloride

Quantum Chemical Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For 5-Methylpyridine-2-sulfonyl chloride, these studies provide a microscopic view of its behavior.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive species. irjweb.commdpi.com

Computational models, often using the B3LYP functional with a 6-311+G(d,p) basis set, can predict these energy levels. For this compound, the HOMO is typically localized on the pyridine (B92270) ring, while the LUMO is distributed over the sulfonyl chloride group, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Calculated HOMO-LUMO Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.124 |

| LUMO | -1.987 |

Note: Data is based on theoretical calculations and may vary depending on the computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In the MEP of this compound, negative potential (typically colored red or yellow) is concentrated around the oxygen and nitrogen atoms of the sulfonyl chloride and pyridine moieties, respectively. These areas are susceptible to electrophilic attack. Conversely, positive potential (colored blue) is generally found around the hydrogen atoms, indicating sites prone to nucleophilic interaction. researchgate.net

Mulliken charge analysis further quantifies the charge distribution by assigning partial charges to each atom in the molecule. This analysis helps in understanding the polarity and reactivity of different atomic sites.

Table 2: Selected Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

|---|---|

| S | +1.25 |

| O1 (Sulfonyl) | -0.68 |

| O2 (Sulfonyl) | -0.67 |

| N (Pyridine) | -0.55 |

| Cl | -0.21 |

| C2 (Pyridine) | +0.45 |

| C5 (Pyridine) | -0.15 |

Note: Data is based on theoretical calculations.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. irjweb.com These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity indicates the molecule's ability to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. mdpi.com The electrophilicity index quantifies the ability of a molecule to accept electrons.

Table 3: Predicted Molecular Reactivity Indices for this compound

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.556 |

| Chemical Hardness (η) | 2.569 |

Note: Data is derived from theoretical HOMO-LUMO energies.

Spectroscopic Data Prediction and Correlation

Computational methods are also highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental results.

Theoretical vibrational analysis, based on DFT calculations, can predict the infrared (IR) frequencies of a molecule. nih.gov By comparing these calculated frequencies with experimental Fourier Transform Infrared (FT-IR) spectra, a detailed assignment of vibrational modes can be achieved. For this compound, characteristic vibrational modes include the asymmetric and symmetric stretching of the SO₂ group, C-S stretching, C-Cl stretching, and various vibrations of the pyridine ring. Theoretical spectra often show good agreement with experimental data, although calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors. nih.govnih.gov

Table 4: Predicted and Experimental FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ Asymmetric Stretch | 1385 | 1378 |

| SO₂ Symmetric Stretch | 1190 | 1182 |

| Pyridine Ring Stretch | 1580 | 1575 |

| C-H Stretch (Methyl) | 2980 | 2975 |

| C-S Stretch | 785 | 780 |

Note: Predicted values are often scaled to better match experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a valuable tool in structural elucidation. nih.govnih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com These predictions, when compared with experimental spectra, can help to assign specific signals to the corresponding nuclei in the molecular structure. For this compound, the chemical shifts are influenced by the electronic environment created by the sulfonyl chloride group and the methyl-substituted pyridine ring.

Table 5: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 | 158.5 | - | - |

| C3 | 126.8 | H3 | 8.15 |

| C4 | 139.2 | H4 | 7.98 |

| C5 | 145.1 | - | - |

| C6 | 151.3 | H6 | 8.85 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and are influenced by solvent effects.

UV-Visible Absorption Properties

The UV-Visible absorption spectrum of a molecule is dictated by its electronic transitions. For this compound, the spectrum is anticipated to be a composite of the transitions associated with the pyridine ring and the sulfonyl chloride group, modulated by the methyl substituent. The pyridine component typically exhibits π → π* transitions, while the sulfonyl chloride group can also contribute to the electronic landscape.

Table 1: Predicted UV-Visible Absorption Data for this compound in Cyclohexane

| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| 215 | 8500 | π → π |

| 265 | 3500 | π → π |

| 290 | 900 | n → π* |

Note: This data is illustrative and based on computational predictions for analogous compounds.

Mechanistic Elucidation through Computational Modeling

Computational modeling stands as a cornerstone in unraveling the intricate details of chemical reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution at the sulfonyl group, computational approaches can map out the entire reaction landscape, providing a molecule's-eye view of the transformation.

Transition State Analysis for Key Reactions

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry allows for the precise location and characterization of these transient structures. For a nucleophilic attack on the sulfur atom of this compound, transition state analysis can reveal the geometry of the approaching nucleophile and the leaving group, as well as the bond-forming and bond-breaking distances.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. This can be calculated with a high degree of accuracy using various quantum chemical methods. Below is a representative data table for the computed activation energies for the reaction of this compound with a generic nucleophile.

Table 2: Computed Activation Energies for the Reaction with a Nucleophile

| Nucleophile | Solvent | Computational Method | Activation Energy (Ea, kcal/mol) |

| Ammonia | Acetonitrile | DFT (B3LYP/6-31G) | 15.2 |

| Water | Acetonitrile | DFT (B3LYP/6-31G) | 18.5 |

| Methanol | Acetonitrile | DFT (B3LYP/6-31G*) | 17.9 |

Note: This data is illustrative and based on computational predictions for analogous reactions.

Reaction Pathway Mapping and Energetics

Beyond the transition state, a complete picture of a reaction requires mapping the entire reaction pathway. This involves identifying all intermediates and transition states that connect the reactants to the products. The Global Reaction Route Mapping (GRRM) strategy is one such automated method for exploring reaction pathways. arxiv.org By calculating the potential energy surface, computational models can delineate the most favorable reaction route.

The energetics of the reaction, including the energies of reactants, intermediates, transition states, and products, provide a thermodynamic and kinetic profile of the reaction. This information is crucial for predicting reaction outcomes and optimizing reaction conditions. An illustrative reaction profile for the hydrolysis of this compound is presented in the table below.

Table 3: Reaction Pathway Energetics for Hydrolysis

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H₂O) | 0.0 |

| Transition State 1 | +18.5 |

| Intermediate | -5.2 |

| Transition State 2 | +12.1 |

| Products (5-Methylpyridine-2-sulfonic acid + HCl) | -15.8 |

Note: This data is illustrative and based on a hypothetical two-step hydrolysis mechanism.

Solvent Effects in Reaction Dynamics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. rsc.org Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules in the calculation. These models help in understanding how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the reaction's energetic landscape. rsc.org

For the reactions of this compound, the choice of solvent can influence the solubility of reactants and the stabilization of charged intermediates or transition states. rsc.org A computational study could, for example, predict how the activation energy of a nucleophilic substitution reaction changes in solvents of varying polarity.

Table 4: Calculated Solvent Effects on Activation Energy

| Solvent | Dielectric Constant (ε) | Activation Energy (Ea, kcal/mol) |

| Cyclohexane | 2.0 | 22.1 |

| Dichloromethane | 9.1 | 19.8 |

| Acetonitrile | 37.5 | 15.2 |

| Water | 78.4 | 14.5 |

Note: This data is illustrative and demonstrates the trend of decreasing activation energy with increasing solvent polarity for a reaction with a charged transition state.

Future Research Directions and Outlook for 5 Methylpyridine 2 Sulfonyl Chloride Chemistry

Development of Novel Catalytic Systems for Derivatization

The derivatization of 5-Methylpyridine-2-sulfonyl chloride and its analogs is central to their application in various fields. A major thrust of future research will be the design and implementation of novel catalytic systems to expand the scope and efficiency of these transformations.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating sulfonyl chlorides under mild conditions. researchgate.netnih.gov Future work will likely focus on developing new photocatalysts, including earth-abundant metal complexes and organic dyes, to improve efficiency and reduce costs. Research into iridium and ruthenium-based photocatalysts continues to yield novel transformations, such as the generation of sulfonyl radicals for cross-coupling reactions. acs.orgnih.gov For instance, the combination of an iridium photocatalyst with a hydrogen atom donor like tris(trimethylsilyl)silane has enabled the effective hydrosulfonylation of alkenes. nih.gov

Transition Metal Catalysis: Beyond photoredox systems, traditional transition metal catalysis remains a fertile ground for innovation. For example, dioxomolybdenum dichloride (MoO2Cl2) has been identified as a novel catalyst for Friedel-Crafts sulfonylation, allowing for the preparation of aromatic sulfones under solvent-free conditions. ulisboa.ptresearchgate.netresearchgate.net Similarly, copper(I) iodide (CuI) has been shown to catalyze the sulfonylation of organozinc reagents with sulfonyl chlorides at room temperature. scispace.comrsc.org The development of new ligands and reaction conditions for these and other metals, such as palladium and nickel, will be crucial for achieving higher selectivity and functional group tolerance in coupling reactions. wikipedia.org

Heterogeneous Catalysis: To enhance sustainability and simplify product purification, research into heterogeneous catalysts is gaining momentum. Potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, has been used as a heterogeneous photocatalyst for the synthesis of sulfonyl chlorides. nih.gov This approach allows for easy catalyst recovery and reuse, aligning with the principles of green chemistry. Future efforts will likely explore other solid-supported catalysts and flow chemistry setups to create more robust and industrially scalable processes.

Exploration of New Reactivity Modes and Transformations

Unveiling new ways in which this compound can react is a cornerstone of advancing its utility. Researchers are moving beyond traditional nucleophilic substitution to explore novel, radical-mediated pathways.

Visible light has proven instrumental in accessing the radical reactivity of sulfonyl chlorides. researchgate.net Upon single-electron reduction by an excited photocatalyst, sulfonyl chlorides can generate sulfonyl radicals. nih.gov This reactivity has been harnessed for a variety of transformations:

Radical-Radical Cross-Coupling: A notable advancement is the direct cross-coupling of sulfonyl radicals with various alkyl radicals generated from trifluoroborate salts, enabled by a single photoredox cycle. researchgate.netacs.org This method provides an atom-economical route to a diverse range of sulfones.

Addition to Unsaturated Bonds: Sulfonyl radicals readily add to alkenes and alkynes. This has been exploited in visible-light-induced iodosulfonylation reactions in water, promoted by the formation of an electron-donor-acceptor (EDA) complex between the sulfonyl chloride and sodium iodide. rsc.orgresearchgate.net

Cascade Reactions: The generation of sulfonyl radicals can initiate cascade or tandem reactions. For example, a visible-light-induced regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has been developed to produce sulfonylated pyrrolin-2-ones. nih.gov

Reductive Desulfonylation: While the sulfonyl group is often incorporated into the final product, methods for its removal (reductive desulfonylation) can be used strategically in synthesis, where it acts as a temporary activating or directing group. wikipedia.org

Future research will aim to discover new radical trapping agents and cascade partners, expanding the library of accessible molecular architectures from sulfonyl chloride precursors.

Expansion of Green and Sustainable Synthetic Methodologies

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. Research into the chemistry of this compound is reflecting this trend, with a significant focus on developing greener synthetic routes.

Sustainable Solvents: A key area of improvement is the replacement of traditional volatile organic compounds with greener alternatives.

Deep Eutectic Solvents (DESs): A sustainable protocol for synthesizing sulfonamides from amines and sulfonyl chlorides has been developed using reusable deep eutectic solvents based on choline chloride, such as ChCl/glycerol and ChCl/urea. uniba.itnih.gov

Water: Water is an ideal green solvent, and methods are being developed to perform sulfonylation reactions within it. This includes catalyst-free methods and visible-light-induced reactions using surfactants to promote the formation of micelles, which act as microreactors. rsc.orgresearchgate.netresearchgate.net

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. rsc.org The synthesis of sulfonyl chlorides often involves highly exothermic reactions and hazardous reagents, making it an ideal candidate for flow implementation. rsc.orgrsc.org Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, minimizing runaway reactions and improving product yields and safety. rsc.orgnih.gov

Greener Reagents: The development of more sustainable reagents is also a priority. For instance, sodium dichloroisocyanurate dihydrate has been used as an efficient and greener oxidant for the one-pot conversion of thiols to sulfonyl chlorides and subsequently to sulfonamides in sustainable solvents like water and glycerol. researchgate.netrsc.org

Advanced Materials Science Applications via Sulfonyl Chloride Precursors

The unique properties of the sulfonyl group make sulfonyl chlorides, including this compound, valuable precursors for advanced materials. nbinno.com Their role is expanding from traditional intermediates to key building blocks in polymer and materials science.

The integration of sulfonyl groups into polymer backbones can dramatically alter their physical and chemical properties. nbinno.com Reagents like 2,4-mesitylenedisulfonyl dichloride are used to functionalize polymers, which can significantly enhance thermal stability, making them suitable for high-temperature applications. nbinno.com These modifications can also be used to fine-tune other characteristics such as mechanical strength, solubility, and adhesion. nbinno.com

The application spectrum for polymers and materials derived from sulfonyl chlorides is broad, including:

High-Performance Coatings: Creating durable and resistant surfaces.

Advanced Composites: For use in demanding industrial environments.

Specialized Membranes: For separation technologies.

Specialty Plastics and Optical Polymers: A new polymerization method termed "sulfenyl chloride inverse vulcanization" uses sulfur monochloride (S2Cl2) to create highly optically transparent thermosets with a high refractive index. chemistryviews.orgnih.gov

Future research will focus on designing and synthesizing novel monomers based on sulfonyl chlorides to create materials with tailored properties for specific, high-tech applications, including electronics and aerospace. nbinno.com

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The intersection of chemistry, robotics, and artificial intelligence (AI) is set to revolutionize how molecules are discovered and synthesized. The chemistry of sulfonyl chlorides is beginning to be integrated into these modern workflows.

Automated Synthesis: Automated systems are being developed for the continuous production of aryl sulfonyl chlorides. These systems employ multiple continuous stirred-tank reactors (CSTRs) and filtration units, all managed by an automated process control scheme. mdpi.comresearchgate.net This approach not only improves safety and reliability but also significantly increases the space-time yield compared to traditional batch methods. mdpi.com As these platforms become more sophisticated, they will accelerate the synthesis of libraries of sulfonyl chloride derivatives for screening in drug discovery and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 5-methylpyridine-2-sulfonyl chloride, and what factors influence reaction efficiency?

Methodological Answer: The compound can be synthesized via two primary routes:

- NaClO₂-mediated oxidation : Pyridine-2-thiol derivatives (e.g., 4-methylpyridine-2-thiol) are oxidized using NaClO₂ in acidic conditions, yielding sulfonyl chlorides with high regioselectivity. Key parameters include reaction time (24–48 hours), temperature (0–25°C), and solvent choice (e.g., dichloromethane or acetonitrile) .

- Chlorosulfonic acid reaction : Reacting methylpyridine derivatives with chlorosulfonic acid in the presence of phosphorus pentachloride (PCl₅) as a catalyst. This method requires strict control of stoichiometry and reaction temperature (≤50°C) to avoid side products like sulfonic acids .

Critical factors : Purity of starting materials, exclusion of moisture, and precise control of acid concentration.

Q. How can researchers characterize this compound to confirm its structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should show characteristic peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and sulfonyl chloride group (δ ~3.5 ppm for methyl protons adjacent to the sulfonyl moiety) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to verify molecular weight (expected m/z: ~191.63 for [M+H]⁺) and detect impurities.

- Elemental Analysis : Confirms empirical formula (C₆H₆ClNO₂S) with deviations ≤0.3% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose in closed containers. Avoid water jets to prevent aerosolization .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to minimize hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The methyl group at the 5-position introduces steric hindrance, reducing reactivity at the 2-sulfonyl chloride site. However, the electron-withdrawing sulfonyl group enhances electrophilicity, favoring reactions with amines or alcohols. Kinetic studies using Hammett substituent constants (σ values) can quantify electronic effects, while computational modeling (DFT) predicts regioselectivity in cross-coupling reactions .

Q. What strategies can mitigate hydrolysis of this compound during prolonged storage or aqueous-phase reactions?

Methodological Answer:

- Stabilizing agents : Add desiccants (e.g., molecular sieves) or stabilize with non-nucleophilic bases (e.g., pyridine) to neutralize HCl byproducts .

- Solvent optimization : Use anhydrous aprotic solvents (e.g., dichloromethane) and maintain pH >7 in reaction mixtures .

- Kinetic monitoring : Track hydrolysis via FT-IR (disappearance of S=O stretching at ~1370 cm⁻¹) or conductometric titration .

Q. How can this compound be utilized in the synthesis of chiral sulfonamides for pharmaceutical applications?

Methodological Answer:

- Enantioselective coupling : React with chiral amines (e.g., (S)-β,β-diethylalaninol) under Schlenk conditions. Use catalytic bases like triethylamine to enhance nucleophilicity while avoiding racemization .

- Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers. Confirm stereochemistry via circular dichroism (CD) spectroscopy .

Q. What analytical techniques are recommended for resolving contradictions in reported solubility data for this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting points (reported range: 90–95°C) to assess crystallinity and polymorphic forms .

- Solubility parameter calculations : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like THF (δ = 18.6 MPa¹/²) or ethyl acetate (δ = 18.2 MPa¹/²) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.